Dimethothiazine mesylate
Description
Structure
2D Structure
Properties
IUPAC Name |
10-[2-(dimethylamino)propyl]-N,N-dimethylphenothiazine-2-sulfonamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2.CH4O3S/c1-14(20(2)3)13-22-16-8-6-7-9-18(16)25-19-11-10-15(12-17(19)22)26(23,24)21(4)5;1-5(2,3)4/h6-12,14H,13H2,1-5H3;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKVKXPDDVRUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)S(=O)(=O)N(C)C)N(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7456-24-8 (Parent) | |
| Record name | Fonazine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10927092 | |
| Record name | Methanesulfonic acid--10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-40-7 | |
| Record name | 10H-Phenothiazine-2-sulfonamide, 10-[2-(dimethylamino)propyl]-N,N-dimethyl-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fonazine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulfonamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[2-(dimethylamino)propyl]-N,N-dimethyl-10H-phenothiazine-2-sulphonamide monomethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FONAZINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B28V86NGNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Medicinal Chemistry and Chemical Biology of Fonazine Mesylate
Synthetic Approaches and Methodologies for Fonazine Mesylate and Analogues
The synthesis of phenothiazine (B1677639) derivatives like fonazine is a focal point of considerable research due to their wide range of biological activities. researchgate.net While a specific synthesis for fonazine mesylate is mentioned in the British Patent 814,512, the general approach to creating phenothiazine analogues involves the manipulation of the core phenothiazine ring system. drugbank.comorientjchem.org
The synthesis of phenothiazine analogues can be complex, often with the goal of creating derivatives with improved pharmacological profiles. orientjchem.org Methodologies have been developed to produce conformationally restricted analogues of phenothiazines to explore specific pharmacological theories, such as the dopamine-overlap theory in neuroleptics. nih.gov These synthetic strategies often involve creating complex aza derivatives of the core ring system. orientjchem.org The development of new synthetic pathways is an ongoing area of research, aiming to circumvent the need for expensive catalysts and to allow for the incorporation of unique functionalities and specific stereochemistry, thereby generating large libraries of derivatives. tcu.edu
Structure-Activity Relationship (SAR) Studies of Fonazine Mesylate Derivatives
The biological activity of phenothiazine derivatives is intrinsically linked to their chemical structure. researchgate.net Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how specific structural features of a molecule contribute to its pharmacological effects. scirp.orgyoutube.com
Correlates of Antihistaminic Activity
Fonazine is classified as a phenothiazine with antihistaminic properties. researchgate.net For H1 antihistamines, the presence of two aryl groups is essential for significant affinity to the H1 receptor. pharmacy180.com The optimal antihistaminic activity is dependent on the co-planarity of these two aryl substitutions. pharmacy180.com The general structure of H1 antihistamines includes an aryl (or heteroaryl) ring system, a spacer, and an amino group. youtube.com Modifications to the aromatic rings can affect the molecule's steric and electronic properties, which in turn influences its activity. youtube.com The length and branching of the side chain attached to the nitrogen atom can also impact receptor binding and selectivity. youtube.com For maximum activity, the terminal nitrogen atom should generally be a tertiary amine. pharmacy180.com
Correlates of Anti-Serotonergic Activity
Fonazine also acts as a serotonin (B10506) inhibitor. ncats.iogoogleapis.com The interaction with serotonin receptors is a key aspect of its pharmacological profile. ncats.io SAR studies on various heterocyclic compounds have provided insights into the structural requirements for serotonin receptor affinity. For instance, in a series of imidazole (B134444) derivatives, the presence of a lipophilic substituent was found to be crucial for affinity towards various serotonin receptors. mdpi.com The development of ligands for serotonin receptors is an active area of research, with numerous chemical series of agonists and antagonists being developed. nih.gov
Structural Modulations and Pharmacological Impact
The pharmacological effects of phenothiazine derivatives can be significantly altered by structural modifications. nih.govnih.gov For example, the nature of the substituent at the 2-position of the phenothiazine ring and the type of the side chain are critical determinants of their antipsychotic activity. nih.gov The introduction of different functional groups can modulate the compound's interaction with its biological targets. nih.govnih.gov The synthesis of conformationally restricted analogues, where the side chain is fixed into a specific position, has been used to study the conformational requirements for dopamine (B1211576) antagonistic activity. nih.gov These studies help in understanding how the three-dimensional structure of the molecule influences its pharmacological properties.
Computational Chemistry and Drug Design Applications in Fonazine Mesylate Research
Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the prediction of molecular properties and interactions. openaccessjournals.comwikipedia.org
Molecular Modeling and Docking Studies
Molecular modeling encompasses a range of computational techniques used to simulate and study the behavior of molecules. longdom.orgtaylorfrancis.com These methods are used to investigate the three-dimensional structure of molecules and their interactions with biological targets. nih.govrsc.org
Molecular docking is a specific computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trajchem-a.com Docking studies can provide valuable insights into the binding mode of a ligand to its receptor, helping to explain the basis of its biological activity. nih.govchemrxiv.orgarxiv.org For phenothiazine derivatives, molecular modeling has been used to study their self-assembling properties and intermolecular interactions. nih.gov In the broader context of drug design, docking studies are employed to screen virtual libraries of compounds and to design new molecules with improved affinity and selectivity for their targets. nih.govchemrxiv.orgnih.gov For example, docking studies of various compounds with receptors like the serotonin receptor can help in identifying key interactions and guiding the design of new, more potent ligands. nih.govbiomolther.org The use of computational methods like Density Functional Theory (DFT) can further aid in understanding the electronic structure and reactivity of molecules. nih.gov
In Silico Optimization of Ligand-Target Interactions
The optimization of ligand-target interactions for phenothiazine derivatives, including Fonazine mesylate, is increasingly guided by in silico computational methods. jpionline.org These approaches allow for the rational design and refinement of compounds by simulating their binding to biological targets at a molecular level. jpionline.orgmdpi.com Key computational techniques such as molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations are employed to predict and enhance the affinity and specificity of these ligands. samipubco.comnih.gov
Molecular docking studies are fundamental to this process, predicting the preferred orientation of a ligand when bound to a target protein. For phenothiazine derivatives, this involves docking the molecules into the binding sites of receptors such as dopamine, serotonin, and histamine (B1213489) H1 receptors to elucidate binding affinities and interaction patterns. samipubco.comontosight.aigenome.jp For instance, studies on various phenothiazine analogs have used docking to identify crucial interactions, such as hydrogen bonds and pi-pi stacking, with amino acid residues in the active sites of these receptors. samipubco.comacs.org The narrow HOMO-LUMO energy gap calculated for some phenothiazine derivatives suggests high reactivity and the potential for strong charge transfer within the molecule upon binding. samipubco.com By analyzing these interactions, researchers can propose modifications to the phenothiazine scaffold—such as altering substituents at the 2 and 10 positions—to improve binding efficacy. brieflands.com
Following docking, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can confirm the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein that may influence binding. samipubco.com For example, MD simulations can be used to assess the stability of Fonazine mesylate within the binding pocket of the histamine H1 or serotonin receptors, for which it has known antagonistic activity. ncats.iodrugbank.com
Binding free energy calculations, often performed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, offer a quantitative estimation of the binding affinity. nih.gov This allows for the ranking of different derivatives and the identification of which modifications are most likely to yield a higher potency. Computational approaches are integral in the early stages of drug discovery for screening compounds and for studying binding patterns, which helps in reducing toxicity risks. jpionline.org
Combinatorial Chemistry Approaches for Phenothiazine Libraries
Combinatorial chemistry is a powerful strategy used to rapidly synthesize a large number of diverse but structurally related compounds, known as a chemical library. scribd.comfortunepublish.com This technique has been applied to the phenothiazine scaffold to generate extensive libraries of derivatives for high-throughput screening, accelerating the discovery of new therapeutic agents. researchgate.netingentaconnect.com The core principle involves systematically combining a small number of "building blocks" in various combinations to produce a multitude of final compounds. scribd.com
The synthesis of phenothiazine libraries typically starts with the core phenothiazine structure. researchgate.net Modifications are then introduced at specific positions on the tricyclic ring system, most commonly at the C2 and N10 positions, as substituents at these locations are known to significantly influence pharmacological activity. brieflands.com
A common method employed is solid-phase synthesis, where the initial phenothiazine scaffold is attached to an insoluble resin support. scribd.comfortunepublish.com This allows for the sequential addition of different chemical building blocks in a controlled manner. Excess reagents and by-products are easily removed by washing the resin, simplifying the purification process. fortunepublish.com For example, a library can be generated by reacting a C2-substituted phenothiazine, attached to the solid support, with a variety of alkyl or acyl halides at the N10 position. acs.org This parallel synthesis approach enables the creation of hundreds or thousands of unique derivatives in a single process. slideshare.net
The resulting combinatorial library can then be screened for biological activity against various targets. scribd.com This high-throughput screening can identify "hit" compounds with desired properties, such as high affinity for a specific receptor or potent anticancer activity. acs.orgmdpi.com The structure-activity relationships (SAR) derived from screening these libraries provide valuable information for the rational design of more potent and specific drugs. researchgate.net For instance, the creation and screening of phenothiazine-dithiocarbamate hybrid libraries have led to the identification of compounds with significant antiproliferative effects against cancer cell lines. mdpi.com This approach enhances the chemical diversity of phenothiazine-based compounds, expanding their therapeutic potential beyond their traditional use as antipsychotics. researchgate.netmdpi.com
Pharmacological Characterization and Molecular Mechanisms in Preclinical Research
Receptor Binding and Affinity Studies of Fonazine Mesylate
Receptor binding assays are fundamental in preclinical pharmacology to determine the affinity of a drug for its molecular targets. epo.org These studies measure how strongly a compound, such as fonazine mesylate, binds to a specific receptor. The affinity is often expressed as a dissociation constant (Kd) or an inhibition constant (Ki), where a lower value indicates a higher binding affinity. google.com
Histamine (B1213489) Receptor Subtype Interactions (e.g., H1 Receptor)
Fonazine mesylate is classified as a histamine H1 receptor antagonist. genome.jpmedchemexpress.com This indicates that it binds to the H1 subtype of histamine receptors, thereby blocking the action of endogenous histamine. genome.jpwikipedia.org The interaction with H1 receptors is a key feature of its pharmacological profile. medchemexpress.com Antagonism of H1 receptors in the central nervous system and the periphery is a well-established mechanism for many first-generation antihistamines. wikipedia.orgnih.gov While fonazine is identified as an H1 antagonist, specific quantitative binding data, such as Ki values from comprehensive screening against a full panel of histamine receptor subtypes, are not widely available in public literature. Such data would be essential to fully characterize its potency and selectivity for the H1 receptor compared to other histamine receptor subtypes (H2, H3, and H4). nih.gov
Investigation of Other Receptor and Transporter Binding Profiles
Fonazine mesylate belongs to the phenothiazine (B1677639) class of compounds. genome.jpmedchemexpress.com Phenothiazines are known for their broad pharmacological activity, often interacting with a variety of neurotransmitter receptors beyond their primary targets. utoronto.ca This class of drugs frequently exhibits binding affinity for dopamine (B1211576) receptors (such as D2) and adrenergic receptors (such as α1 and α2). nih.gov For many phenothiazines, interactions with these receptors are linked to both their therapeutic effects and potential side effects. nih.gov
While it is plausible that fonazine mesylate, as a phenothiazine, may interact with dopaminergic and adrenergic receptors, specific preclinical binding data confirming and quantifying this activity are lacking in the available literature. A comprehensive receptor binding screen would be necessary to fully elucidate its selectivity profile and potential off-target interactions. utoronto.ca
Table 1: Summary of Known Receptor Interactions for Fonazine Mesylate
| Receptor Family | Specific Target | Interaction Type |
| Histamine | H1 Receptor | Antagonist |
| Serotonin (B10506) | 5-HT2 Receptor | Antagonist |
Methodologies for Receptor Binding Assays
The characterization of a compound's binding profile relies on sophisticated and sensitive laboratory techniques. These assays are designed to measure the interaction between a ligand (the drug) and its receptor target, often using radiolabeled compounds to enable detection.
Scintillation Proximity Assay (SPA) is a powerful, homogeneous (no-wash) technology used for high-throughput screening of receptor-ligand binding. The assay relies on microscopic beads containing a scintillant, which emits light when stimulated by radioactivity in close proximity.
In a typical SPA for membrane receptors, the receptor-containing membranes are immobilized onto the surface of the SPA beads. A radiolabeled ligand with known affinity for the receptor is then added. When the radioligand binds to the immobilized receptor, it is brought close enough to the bead to excite the scintillant and produce a light signal. Unbound radioligand in the solution is too distant to have this effect and is therefore not detected.
Optimization of an SPA involves several key steps:
Bead and Receptor Ratio: Determining the optimal concentration of both the SPA beads and the receptor membranes is critical to achieve a robust signal window with minimal use of reagents.
Radioligand Concentration: The concentration of the radioligand is typically set at or near its Kd value to ensure sensitive detection of competitive binding.
Assay Buffer and Conditions: The composition of the buffer, incubation time, and temperature are optimized to ensure the stability of the receptor and the specific binding interaction.
Nonspecific Binding: Defining and minimizing nonspecific binding, often by including a high concentration of an unlabeled competitor, is crucial for accurate data interpretation.
The homogeneous nature of SPA allows for real-time kinetic measurements and is highly amenable to automation, making it a preferred method in modern drug discovery.
Receptor autoradiography is a technique that allows for the visualization and quantification of receptor distribution within tissue sections. This method provides crucial spatial information about where a drug binds in a complex biological sample, such as the brain.
The process generally involves:
Tissue Preparation: Thin sections of frozen tissue are mounted on microscope slides.
Incubation: The tissue sections are incubated with a solution containing a radiolabeled ligand specific for the target receptor.
Washing: The sections are washed to remove unbound radioligand, reducing background noise and leaving only the specifically bound ligand.
Detection: The slides are apposed to a radiation-sensitive film or a digital detector (like a phosphor imaging plate). The radioactive decay from the bound ligand exposes the film, creating an image (an autoradiogram) that maps the location and density of the receptors.
Quantification: The optical density of the resulting image is measured and compared to standards of known radioactivity, allowing for the quantification of receptor density (Bmax) in specific anatomical regions.
Quantitative autoradiography is particularly valuable in neuroscience and pharmacology for studying how diseases or drug treatments alter receptor expression and distribution in different brain areas.
Competition Binding Assay Protocols
Competition binding assays are a fundamental in vitro tool in pharmacology used to determine the affinity of a test compound for a specific receptor. perceptive.combmglabtech.com In this type of assay, a radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. perceptive.comresearchgate.net The test compound competes with the radiolabeled ligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at different concentrations of the test compound, the concentration that inhibits 50% of the specific binding of the radioligand (IC50) can be determined. This IC50 value can then be used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. perceptive.com
A hypothetical data table for Fonazine mesylate based on its known targets is presented below for illustrative purposes. The values are not derived from specific experimental results for Fonazine mesylate.
| Target Receptor | Radioligand | Fonazine Mesylate Ki (nM) |
| Histamine H1 | [3H]-pyrilamine | Data not available |
| Serotonin 2A | [3H]-ketanserin | Data not available |
| Dopamine D2 | [3H]-spiperone | Data not available |
This table is for illustrative purposes only. Specific binding affinity (Ki) values for Fonazine mesylate are not available in the public domain literature reviewed.
X-ray Fluorescence for Binding Selectivity
X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It works by irradiating a sample with X-rays and measuring the secondary (or fluorescent) X-rays emitted from the sample. While not a standard method for determining the binding selectivity of small molecule drugs like Fonazine mesylate, it has applications in characterizing metalloproteins and can be used in specialized circumstances where a drug is tagged with a heavy element.
There are no published studies that have utilized X-ray fluorescence to determine the binding selectivity of Fonazine mesylate. The application of this technique would require either that the drug or its binding site contains a unique, detectable element, or that the drug is intentionally labeled with such an element.
Enzyme Modulation and Inhibition Studies
Enzyme inhibition is a key mechanism of action for many drugs. derangedphysiology.com Phenothiazine derivatives have been reported to interact with various enzymes. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. dvm360.comsigmaaldrich.com A patent has mentioned dimethothiazine in the context of cyclooxygenase, but direct experimental evidence of Fonazine mesylate's effect on COX activity is not available in the peer-reviewed literature. google.com
In the absence of specific data for Fonazine mesylate, it is worth noting that other phenothiazines have been shown to inhibit various enzymes, often through non-specific interactions. The potential for Fonazine mesylate to modulate enzyme activity remains an area for further investigation.
Elucidation of Intracellular Signaling Pathways Modulated by Fonazine Mesylate
Fonazine mesylate has been linked to the calcium signaling pathway. genome.jp This is consistent with the known pharmacology of many H1 and 5-HT2A receptor antagonists. Activation of these receptors often leads to an increase in intracellular calcium via the phospholipase C pathway. By antagonizing these receptors, Fonazine mesylate would be expected to block these downstream signaling events.
The broader class of phenothiazines has been shown to modulate several key intracellular signaling pathways, including:
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and proliferation. Some phenothiazines can inhibit this pathway, leading to anti-proliferative and pro-apoptotic effects in certain cell types. nih.govnih.govfrontiersin.orgtmc.edumdpi.com
MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli. sigmaaldrich.comnih.govfrontiersin.orggenome.jp Phenothiazines have been reported to modulate MAPK signaling, although the effects can be cell-type and context-dependent. nih.gov
While it is plausible that Fonazine mesylate could modulate these pathways due to its structural class, specific studies confirming these effects for this particular compound are lacking.
Biochemical Mechanisms of Action in In Vitro Systems
The biochemical mechanisms of a drug describe its effects on cellular processes at a molecular level. semanticscholar.orgnih.gov
Based on its known antagonism of histamine H1 and serotonin receptors, the primary biochemical effect of Fonazine mesylate is the interruption of signaling pathways initiated by these two neurotransmitters. For example, by blocking H1 receptors, it prevents the histamine-induced production of second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn prevents the release of calcium from intracellular stores. Similarly, antagonism of 5-HT2 receptors would block serotonin-induced signaling cascades.
The cellular responses to Fonazine mesylate are a direct consequence of its biochemical effects. In vitro, the primary response would be the inhibition of cellular activities that are dependent on histamine H1 and serotonin receptor stimulation. wikipedia.orgijnrd.org For example, in cell lines expressing these receptors, Fonazine mesylate would be expected to block histamine- or serotonin-induced calcium mobilization, cell proliferation, or smooth muscle contraction, depending on the cell type and the specific pathways they express. One in vitro study noted that dimethothiazine could antagonize the head-twitch response in animals, a behavioral model for serotonin receptor activation. wikipedia.org
Preclinical Pharmacokinetics and Drug Metabolism Research
In Vitro Metabolic Stability and Clearance Studies
In vitro metabolic stability assays are crucial for predicting a compound's in vivo behavior by measuring its rate of degradation when exposed to liver enzymes. taylorandfrancis.comnuvisan.com These studies determine key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which help in forecasting in vivo pharmacokinetic properties. semanticscholar.orgnih.gov Specific data for fonazine mesylate in these assays are not available in the reviewed literature.
Hepatic Microsomal Stability
Hepatic microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. semanticscholar.org Microsomal stability assays are widely used to assess the intrinsic clearance of a compound mediated primarily by these enzymes. nih.govsemanticscholar.org The process involves incubating the compound with liver microsomes and a necessary cofactor like NADPH, then measuring the disappearance of the parent compound over time. nih.gov
Specific research findings, including half-life and intrinsic clearance data from hepatic microsomal stability studies for fonazine mesylate, are not documented in the available scientific literature.
Hepatocyte Incubation Studies
Hepatocytes, or intact liver cells, provide a more comprehensive in vitro model as they contain a full suite of both Phase I and Phase II metabolic enzymes and their required cofactors. nih.gov Hepatocyte incubation studies are considered a "gold standard" for predicting hepatic clearance because they can account for the interplay between metabolism and cellular transport processes. core.ac.uk In these assays, the test compound is incubated with a suspension of cryopreserved or fresh hepatocytes, and its depletion is monitored over time to determine metabolic stability and clearance. core.ac.uk
Data from hepatocyte incubation studies specifically for fonazine mesylate could not be located in the public domain.
Metabolite Identification and Profiling Research
Metabolite identification and profiling are essential to understand the biotransformation of a drug. nih.govnutrilink.co.uk These studies characterize the chemical structures of metabolites formed, delineate the metabolic pathways, and assess the relative abundance of each metabolite. taylorandfrancis.com This information is critical for evaluating the potential for active or toxic metabolites. taylorandfrancis.com
Characterization of Phase I Biotransformation Products (e.g., Hydroxylation, N-Dealkylation)
Phase I reactions typically involve the introduction or unmasking of a functional group on a drug molecule, making it more polar. nih.gov Common Phase I reactions include oxidation, reduction, and hydrolysis, which are primarily catalyzed by CYP enzymes. For phenothiazine (B1677639) compounds, key Phase I pathways often include hydroxylation of the aromatic ring and N-dealkylation of the aliphatic side chain. nih.govencyclopedia.pubnih.gov Hydroxylation adds a hydroxyl group (-OH) to the molecule, while N-dealkylation involves the removal of an alkyl group from a nitrogen atom. mdpi.comnih.govnih.gov
While phenothiazines as a class are known to undergo these transformations, specific Phase I metabolites of fonazine mesylate have not been characterized in the available literature.
Characterization of Phase II Biotransformation Products (e.g., Glucuronidation, Sulfation)
Phase II reactions are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite. nih.gov These reactions significantly increase the water solubility of the compound, facilitating its excretion from the body. sygnaturediscovery.com The most common Phase II reactions are glucuronidation and sulfation. nih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the compound. nih.govwikipedia.orgijpcbs.com This is a major pathway for many drugs containing hydroxyl, carboxyl, or amine groups. taylorandfrancis.comnih.gov
Specific Phase II conjugates of fonazine mesylate, such as glucuronide or sulfate (B86663) adducts, have not been identified in the reviewed scientific reports.
Enzyme Kinetics and Cytochrome P450 (CYP) Phenotyping Studies
Enzyme kinetics studies are performed to determine parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which describe the affinity and capacity of an enzyme for a particular drug. nih.gov CYP phenotyping, or reaction phenotyping, aims to identify the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP1A2) responsible for a drug's metabolism. nih.govnih.gov This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. nih.gov This information is vital for predicting potential drug-drug interactions. nih.govmedicineslearningportal.org For other phenothiazines, CYP2D6 and CYP1A2 have been identified as key metabolizing enzymes. nih.gov
Enzyme kinetic parameters and a definitive CYP phenotyping profile for fonazine mesylate are not available in the public scientific literature.
Due to the absence of specific research data for fonazine mesylate in the aforementioned areas, the generation of interactive data tables with research findings is not possible.
Identification of Major Metabolizing Enzymes
The biotransformation of drugs is a critical process that determines their efficacy and potential for drug-drug interactions. The liver is the primary site for drug metabolism, which is largely carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). For phenothiazines, the class to which fonazine belongs, metabolism is typically extensive and mediated by these enzymes nih.gov.
Enzyme Induction and Inhibition Potential in Preclinical Models
Preclinical studies routinely evaluate a compound's potential to either inhibit or induce the activity of drug-metabolizing enzymes. focusontoxpath.comnih.gov Enzyme inhibition can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity, while enzyme induction can increase the metabolism of other drugs, reducing their efficacy. focusontoxpath.commdpi.commdpi.com
The potential for a compound to act as an inhibitor is typically assessed by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of a substance required to inhibit 50% of a specific enzyme's activity. evotec.com Compounds can be classified based on their IC50 values, as shown in the table below.
Table 1: Illustrative Classification of CYP Inhibitors Based on IC50 Values
| Classification | IC50 Value |
|---|---|
| Potent Inhibitor | < 1 µM |
| Moderate Inhibitor | 1 µM - 10 µM |
| Weak Inhibitor | > 10 µM |
This table provides a general classification scheme used in preclinical research; specific thresholds may vary. bibliotekanauki.plresearchgate.net
Time-dependent inhibition (TDI) is another critical aspect evaluated, as it can indicate irreversible binding to the enzyme, requiring de novo enzyme synthesis to restore function. evotec.com
Enzyme induction potential is often evaluated in vitro using primary cultures of hepatocytes from humans and preclinical species. bioivt.comnih.gov These studies measure changes in the mRNA expression or catalytic activity of key CYP enzymes like CYP1A2, CYP2B6, and CYP3A4 after exposure to the test compound. bioivt.comnih.gov
Specific preclinical data on the enzyme induction or inhibition potential of fonazine mesylate are not available in the reviewed literature. However, for phenothiazines in general, the potential for drug-drug interactions mediated by CYP inhibition is a significant consideration during drug development. nih.gov
In Vivo Pharmacokinetic (PK) Analysis in Preclinical Species
In vivo pharmacokinetic studies in animals are essential to understand a drug's behavior in a complete biological system. biotechfarm.co.il These studies characterize the absorption, distribution, and elimination of a compound over time and are crucial for extrapolating data to predict human pharmacokinetics. psu.edusemanticscholar.org Rodents (like rats and mice) and non-rodents (like dogs) are commonly used preclinical species. psu.edudndi.orgnih.gov
Following administration, a drug's absorption and subsequent systemic exposure are characterized by key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC), which represents the total drug exposure. psu.edu Oral bioavailability (%F) is another critical parameter, indicating the fraction of an orally administered dose that reaches systemic circulation unchanged. psu.edusemanticscholar.org
A study published in 1974 investigated the pharmacokinetics of fonazine in dogs and rats, but detailed quantitative data such as Cmax, Tmax, and bioavailability from this study are not available in the public domain. drugfuture.com Significant species differences in oral bioavailability are often observed in preclinical studies. For example, bioavailability can be influenced by factors like first-pass metabolism, which can vary considerably between species like rats and dogs. psu.edusemanticscholar.org
Tissue distribution studies aim to determine where a drug distributes within the body after absorption, which helps identify potential target organs for efficacy or toxicity. These studies are often conducted using radiolabeled compounds. qps.com Quantitative whole-body autoradiography (QWBA) is a high-resolution imaging technique that provides a visual and quantitative assessment of a radiolabeled drug's distribution across all tissues and organs in preclinical species. walterstumpf.comnih.gov
A 1974 study reported on the distribution of fonazine in dogs and rats. drugfuture.com However, specific findings from this research, such as which tissues showed the highest concentration of the compound, are not detailed in publicly accessible sources. Tissue distribution is influenced by a drug's physicochemical properties and its binding to plasma proteins and tissue components, which can differ between species. nih.gov
The body eliminates drugs through two main processes: metabolic biotransformation and excretion. merckvetmanual.com Excretion removes the drug and its metabolites from the body, primarily via urine and feces (through biliary excretion). biotechfarm.co.ilmerckvetmanual.comeuropa.eu Studies in preclinical models, often using metabolic cages, are conducted to quantify the relative contribution of these different excretion routes. europa.euadmescope.com
For phenothiazine compounds, elimination typically occurs through extensive metabolism followed by the excretion of various metabolites in both urine and feces. While it is expected that fonazine mesylate follows a similar elimination pattern, specific preclinical studies quantifying its excretion pathways were not identified in the available literature.
Comparing the metabolism and pharmacokinetic profiles of a drug candidate across different preclinical species is a cornerstone of drug development. biotechfarm.co.ilnih.govresearchgate.net These studies are vital for selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans. frontiersin.orgnih.gov
Significant interspecies differences in drug metabolism are common, largely due to variations in the expression and activity of CYP enzymes. nih.govresearchgate.netnih.govmdpi.com For example, for many compounds, dogs have been found to have hepatic metabolic activities that are more similar to humans than rats. nih.gov Such differences can lead to marked variations in pharmacokinetic parameters like clearance and bioavailability between species. psu.edusemanticscholar.org
A comparative pharmacokinetic and distribution study of fonazine was conducted in rats and dogs. drugfuture.com Although the specific results of this comparison are not publicly available, it highlights that such investigations were undertaken to understand the species-specific disposition of the compound. This understanding is crucial for the successful extrapolation of preclinical data to predict the drug's behavior in humans. frontiersin.org
Preclinical Pharmacodynamics and in Vivo Animal Models
Evaluation of Antihistaminic Effects in Animal Models
Fonazine mesylate is recognized as a tricyclic antihistamine. medchemexpress.commedchemexpress.com The evaluation of antihistaminic activity in preclinical settings often involves several established animal models. These models are designed to represent the pathological processes of human allergic conditions. researchgate.net
Commonly used in vivo models for assessing antihistaminic effects include:
Histamine-induced bronchoconstriction: This model, typically using guinea pigs, mice, or rats, measures a compound's ability to protect against airway constriction caused by histamine (B1213489). researchgate.net
Passive paw anaphylaxis: In this model, often conducted in rats, guinea pigs, or mice, an allergic reaction is induced in the paw, and the reduction in swelling is measured as an indicator of antihistaminic activity. researchgate.net
Milk-induced leukocytosis and eosinophilia: These models in mice assess the compound's ability to prevent the increase in white blood cells (leukocytosis) and eosinophils associated with an allergic response to milk. researchgate.net
Clonidine- and haloperidol-induced catalepsy: These mouse models are also utilized to evaluate antihistaminic effects, where the drug's potential to inhibit catalepsy induced by these agents is observed. researchgate.net
While fonazine is classified as an antihistamine, specific data from these models for this compound are not detailed in the provided search results. However, the general principle is that antihistamines work by blocking the action of histamine, a key mediator in allergic responses that can cause effects like bronchial smooth muscle constriction and capillary dilation. researchgate.net
Evaluation of Anti-Serotonergic Effects in Animal Models
Fonazine mesylate also exhibits anti-5-HT (serotonin) activity. medchemexpress.commedchemexpress.com Animal models of serotonin (B10506) syndrome are crucial for evaluating the anti-serotonergic properties of compounds. This syndrome is triggered by an excess of serotonin and is characterized by a range of behavioral and autonomic responses. nih.gov
Studies in rats and mice are frequently used to analyze the effects of serotonin-enhancing drugs and direct serotonin agonists. nih.gov The resulting behaviors and physiological changes, such as hyperthermia and muscle rigidity, provide a platform to test the efficacy of serotonin antagonists. bluepearlvet.commdpi.com The interaction with specific serotonin receptor subtypes, particularly the 5-HT2A receptor, is often a focus of these investigations. mdpi.com While fonazine is known to have anti-serotonergic effects, specific outcomes within these models are not detailed in the provided results. medchemexpress.commedchemexpress.com
Investigation of Effects on Neurological and Motor Functions in Preclinical Models
A significant area of preclinical research on fonazine mesylate has been its effects on neurological and motor functions, particularly in models of movement disorders. medchemexpress.commedchemexpress.com
Studies on Decerebrate Rigidity Models (e.g., in Cats)
Fonazine mesylate has demonstrated notable activity against decerebrate rigidity. medchemexpress.commedchemexpress.com This condition, characterized by the extension of all limbs and opisthotonus (arching of the back), is often induced in animal models like cats by sectioning the mid-brain. medchemexpress.comvin.comdvm360.com
In decerebrate cats, fonazine mesylate has been shown to reduce or eliminate the effects of both static and dynamic fusimotor activity on the muscle spindle. medchemexpress.commedchemexpress.com This action leads to a reduction in the discharge frequency of primary and secondary nerve endings and decreases the muscle spindle's sensitivity to stretch. medchemexpress.com
| Effect | Observation | Source |
|---|---|---|
| Fusimotor Activity | Reduces or abolishes the effects of static and dynamic fusimotor activity on the muscle spindle. | medchemexpress.commedchemexpress.com |
| Nerve Ending Discharge | Reduced the discharge frequency of primary and secondary endings. | medchemexpress.com |
| Muscle Spindle Sensitivity | Reduced the sensitivity of the muscle spindle to stretch in preparations with intact ventral roots. | medchemexpress.com |
| Dynamic Fusimotor Fibres | Reduced the activity of the dynamic fusimotor fibres. | medchemexpress.com |
Research on Hemicrania Models
Fonazine mesylate has been identified as a compound for potential research in the context of hemicrania. medchemexpress.commedchemexpress.com Hemicrania continua is a primary headache disorder characterized by a continuous, unilateral headache with intermittent exacerbations that can be associated with autonomic features. nih.gov The defining characteristic for diagnosis is a complete response to indomethacin. nih.govichd-3.org While fonazine is suggested for this research area, specific preclinical studies using hemicrania models were not found in the search results.
Studies on Spasticity Models
Research indicates that fonazine mesylate can be used for the investigation of spasticity. medchemexpress.commedchemexpress.commedchemexpress.com Spasticity is a neurological condition involving an abnormal increase in muscle tone, leading to stiffness and rigidity. neurofit.com It is a common symptom in conditions like cerebral palsy, multiple sclerosis, and spinal cord injury. innoserlaboratories.comneurofit.com Animal models of spasticity, such as the Spa mouse model which has a hereditary spastic mutation, are used to evaluate potential therapies. innoserlaboratories.com These models exhibit characteristics like abnormal gait and impaired motor function. innoserlaboratories.com Although fonazine is noted for spasticity research, specific preclinical data from these models were not available in the provided search results. medchemexpress.commedchemexpress.commedchemexpress.com
Animal Models for Other Pharmacological Actions (e.g., antiemetic)
Fonazine mesylate's classification as a phenothiazine (B1677639) derivative suggests potential antiemetic properties, as other drugs in this class are known to have such effects. msdvetmanual.com Animal models of emesis are available to assess the therapeutic potential of antiemetic drugs, utilizing species such as ferrets, dogs, cats, and chicks. researchgate.net For instance, the chick emesis model induced by copper sulfate (B86663) is a common method to evaluate the antiemetic effects of compounds by measuring the reduction in the frequency of retching. researchgate.net While fonazine's structural relatives have antiemetic actions, specific preclinical studies evaluating fonazine's antiemetic properties were not detailed in the provided search results.
Translational Relevance and Predictive Validity of Animal Models in Fonazine Mesylate Research
The journey of a therapeutic compound from laboratory discovery to clinical application is critically dependent on the use of preclinical animal models. These models are essential for initial evaluations of pharmacodynamics, helping to predict how a drug might behave in humans. ijrpc.com The value and success of this translation hinge on several types of validation, primarily construct, face, and predictive validity. taconic.commdpi.com
Construct Validity : This refers to how well the model's underlying mechanisms align with the theoretical and biological basis of the human disease. taconic.com For a model to have construct validity, it must replicate the key pathological features of the condition being studied. mdpi.com
Face Validity : This is the extent to which the model's symptoms and observable traits resemble those of the human disorder. mdpi.com
Predictive Validity : Considered by many to be the most crucial criterion in drug discovery, predictive validity assesses how well the model can forecast a treatment's therapeutic efficacy in humans. taconic.comresearchgate.net
Animal models rarely fulfill all three criteria perfectly, and their utility must be assessed based on the specific research question. taconic.com The ultimate goal is to use a combination of models and data to bridge the gap between preclinical findings and clinical outcomes, though significant challenges in this translation are common across pharmaceutical research. frontiersin.orgnih.govfrontiersin.org
In the context of fonazine mesylate, a phenothiazine derivative identified as a tricyclic anti-histamine and anti-5-HT agent, preclinical research has utilized specific animal models to investigate its effects on spasticity and muscle rigidity. medchemexpress.commedchemexpress.com A key model employed was the decerebrate cat, which is a classic preparation for studying motor control and muscle tone. medchemexpress.com In this model, the surgical transection of the brainstem results in a state of exaggerated muscle tone known as decerebrate rigidity. This allows researchers to study the effects of compounds on muscle spindle activity, which is a critical component of spasticity. medchemexpress.com
Research in this model demonstrated that fonazine (also known as dimethothiazine) could significantly reduce the firing frequency of both primary and secondary muscle spindle endings, indicating a mechanism for its muscle relaxant properties. medchemexpress.com
Below is a summary of the key findings from this animal model research.
Table 1: Effects of Fonazine on Muscle Spindle Activity in the Decerebrate Cat Model
| Experimental Model | Measured Parameter | Finding | Reference |
|---|---|---|---|
| Decerebrate Cat | Discharge frequency of primary and secondary muscle spindle endings | Reduced the firing frequency of both primary and secondary endings. | medchemexpress.com |
| Decerebrate Cat | Effect on fusimotor fibre activity | Reduced the activity of dynamic fusimotor fibres. | medchemexpress.com |
The translational relevance of the decerebrate cat model lies in its strong construct validity for specific components of spasticity, namely the hyperactivity of the fusimotor system and resulting muscle rigidity. medchemexpress.com By demonstrating a clear pharmacodynamic effect on this system, the model provides a rational basis for investigating fonazine mesylate for human conditions characterized by similar pathophysiology, such as certain types of cerebral palsy or spasticity following neurological injury. medchemexpress.com
However, the predictive validity of this model for complex human neurological disorders is more nuanced. While the model effectively predicts a compound's ability to reduce a specific type of muscle hypertonia, human spasticity is often multifactorial, involving various CNS pathways and presenting with a range of symptoms beyond simple rigidity. nih.gov Therefore, while positive results in the decerebrate cat model are encouraging and mechanistically informative, they predict efficacy for only a subset of the pathological features seen in a heterogeneous patient population. nih.gov The successful translation of these findings requires careful consideration of the specific patient group and the alignment between the drug's mechanism of action and the individual's primary symptoms. nih.govnih.gov
The broader challenge in translational medicine is that differences in physiology, metabolism, and the complexity of disease between animal species and humans can limit the predictive power of preclinical findings. researchgate.net Integrating data from in vivo animal studies with in vitro assays and a deep understanding of the drug's mechanism-based pharmacokinetic/pharmacodynamic (PK/PD) properties is essential to improve the likelihood of successful clinical translation. nih.govnih.gov
Table 2: Compound and PubChem CID
| Compound Name | PubChem CID |
|---|---|
| Fonazine mesylate | 62934 |
| Dimethothiazine | 22079 |
| Serotonin | 5202 |
Advanced Analytical Methodologies in Fonazine Mesylate Research
Chromatographic Techniques for Quantification and Impurity Profilinglcms.czchemmethod.com
Chromatographic methods are central to the separation and quantification of fonazine mesylate and its related substances. chemmethod.com These techniques are essential for establishing the purity of the active pharmaceutical ingredient (API) and the finished drug product. lcms.cz
High-Performance Liquid Chromatography (HPLC) Method Development and Validationchemmethod.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of fonazine mesylate. researchgate.netwaters.com The development of a stability-indicating HPLC method is critical for separating the active ingredient from any potential degradation products and process-related impurities. chemmethod.comresearchgate.net
A typical reversed-phase HPLC (RP-HPLC) method for a phenothiazine (B1677639) derivative like fonazine mesylate would involve a C18 column. researchgate.net For instance, a method for a similar compound, safinamide (B1662184) mesylate, utilized a Hypersil BDS C18 column (250 mm × 4.6 mm, 5.0 µm particle size) with a mobile phase consisting of methanol (B129727) and phosphate (B84403) buffer (pH 6.8) in an 80:20 v/v ratio, at a flow rate of 1.0 mL/min and a column temperature of 40°C. researchgate.net For fonazine mesylate, a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid can be employed for effective separation. krishnachemical.net The use of formic acid makes the method compatible with mass spectrometry detection. krishnachemical.net
Method validation, performed according to International Council for Harmonisation (ICH) guidelines, ensures that the analytical procedure is suitable for its intended purpose. researchgate.netfrontiersin.org Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. frontiersin.orgresearchgate.net This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govresearchgate.netphcog.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For example, a method for safinamide mesylate demonstrated linearity over a concentration range of 40-180 µg/mL. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. researchgate.net
The following table illustrates typical parameters for an HPLC method developed for a mesylate-containing drug substance:
| Parameter | Example Value/Condition | Source |
| Column | C18, 250 mm x 4.6 mm, 5 µm | frontiersin.org |
| Mobile Phase | Acetonitrile and o-Phosphoric acid (0.1% v/v) | wikipedia.org |
| Flow Rate | 1.0 mL/min | wikipedia.org |
| Detection | UV at 266 nm | wikipedia.org |
| Linearity Range | 5-30 µg/ml | wikipedia.org |
| Correlation Coefficient (r²) | > 0.999 | wikipedia.org |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing sub-2µm particle columns to achieve faster and more efficient separations compared to conventional HPLC. thermofisher.comamericanpharmaceuticalreview.comasianpubs.org The main advantages of UPLC include reduced analysis time, lower solvent consumption, and improved resolution and sensitivity. thermofisher.comasianpubs.org
In the context of fonazine mesylate, UPLC can be particularly advantageous for impurity profiling, where the high resolution allows for the detection and separation of trace-level impurities that might be co-eluted in an HPLC run. waters.comrasayanjournal.co.in The increased sensitivity is also beneficial for quantifying low-level degradation products. thermofisher.com A UPLC method can be developed by transferring and adapting a validated HPLC method, often using columns with similar stationary phase chemistry but smaller particle sizes. krishnachemical.net For example, a method for analyzing eletriptan (B1671169) and its impurities demonstrated a significant reduction in run time from approximately 30 minutes with HPLC to just 7 minutes with UPLC, while also increasing sensitivity. researchgate.net
The enhanced speed of UPLC makes it highly suitable for high-throughput screening in drug discovery and for quality control in manufacturing environments. thermofisher.com
Gas Chromatography (GC) for Specific Applicationsasianpubs.orgispub.com
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. researchgate.net While fonazine mesylate itself is not sufficiently volatile for direct GC analysis, the technique is crucial for specific applications in its quality control, particularly for the determination of residual solvents and potential genotoxic impurities like alkyl mesylates. asianpubs.orgispub.comtsijournals.com
Organic volatile impurities are residual solvents used during the synthesis and manufacturing process that must be controlled within strict limits. asianpubs.orgispub.com A headspace GC method with a flame ionization detector (FID) is commonly used for their analysis. phcog.com
A significant application of GC-MS in the analysis of mesylate salts is the detection of potentially carcinogenic alkyl methanesulfonates (e.g., methyl methanesulfonate, ethyl methanesulfonate). researchgate.netresearchgate.net These can form as byproducts from the reaction between methanesulfonic acid and residual alcohols. researchgate.net A sensitive GC-MS method has been developed for the determination of such impurities in other active pharmaceutical ingredients. researchgate.netresearchgate.netresearchgate.net This typically involves a capillary column (e.g., DB-WAX) and detection in selected ion monitoring (SIM) mode to achieve low limits of detection and quantification, often in the parts-per-million (ppm) range. researchgate.netresearchgate.net
Mass Spectrometry (MS) Applications in Characterization and Quantificationlcms.czamericanpharmaceuticalreview.com
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in modern pharmaceutical analysis due to its high sensitivity and selectivity. mdpi.comamericanelements.com It plays a vital role in the bioanalytical research and metabolite identification of fonazine mesylate.
LC-MS/MS for Bioanalytical Researchispub.comamericanelements.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological matrices such as plasma, due to its superior sensitivity and specificity. ispub.commdpi.commedcraveonline.com Developing a robust LC-MS/MS method is essential for pharmacokinetic studies of fonazine mesylate. nih.govnih.gov
A typical bioanalytical method involves sample preparation to extract the analyte from the complex biological matrix, followed by LC separation and MS/MS detection. ispub.com Protein precipitation is a common and straightforward sample preparation technique. wikipedia.org The separation is often achieved using a fast LC gradient on a C18 column. nih.gov
Detection is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. mdpi.com In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of fonazine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides excellent selectivity and sensitivity. nih.gov For example, a bioanalytical method for another phenothiazine, trifluoperazine, was developed using LC-MS/MS with a linearity range of 5-1,250 pg/ml in human plasma. ispub.com
Key validation parameters for a bioanalytical method include accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability of the analyte in the biological matrix. wikipedia.org
The following table provides an example of parameters used in an LC-MS/MS bioanalytical method for a small molecule drug:
| Parameter | Example Condition/Value | Source |
| Sample Preparation | Protein Precipitation with Acetonitrile | wikipedia.org |
| LC Column | Phenyl-hexyl, 50 x 4.6 mm, 3 µm | nih.gov |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in methanol | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
| Linearity Range | 1-500 ng/mL | wikipedia.org |
High-Resolution Mass Spectrometry for Metabolite Identificationamericanpharmaceuticalreview.comscience.gov
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) and Orbitrap-based systems, provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. americanpharmaceuticalreview.commdpi.com This capability is crucial for identifying and structurally elucidating the metabolites of fonazine mesylate. nih.gov
The metabolism of phenothiazines can be complex. For instance, studies on other phenothiazine derivatives have shown that metabolic pathways can include S-oxidation, N-dealkylation, and ring hydroxylation. mdpi.com An electrochemical approach coupled with LC-MS has been used to mimic the oxidative metabolism of phenothiazines, successfully generating S-oxide and S,S-dioxide metabolites. mdpi.com
In a typical metabolite identification workflow, a biological sample (e.g., from an in vitro incubation with liver microsomes or an in vivo study) is analyzed by LC-HRMS. nih.gov The data is then processed to find potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., +16 Da for oxidation). science.gov The accurate mass measurement helps to confirm the elemental formula of the metabolite. americanpharmaceuticalreview.com Further structural information is obtained from the fragmentation pattern generated by MS/MS experiments, comparing the fragments of the metabolite to those of the parent drug. americanpharmaceuticalreview.commdpi.com This allows for the localization of the metabolic modification on the molecule. researchgate.net
The combination of advanced separation techniques and high-performance mass spectrometry provides a powerful toolkit for the comprehensive analysis of fonazine mesylate, ensuring its quality and advancing the understanding of its pharmacological properties.
Native Mass Spectrometry in Ligand Binding Studies
Native mass spectrometry (MS) has emerged as a powerful tool for investigating non-covalent protein-ligand interactions, making it highly suitable for studying how drugs like Fonazine mesylate engage with their biological targets. googleapis.com This technique preserves the native, folded structure of proteins and their complexes in solution, allowing for their careful transfer into the gas phase for mass analysis. googleapis.com A key advantage of native MS is its ability to directly visualize and measure all components in a solution, including the protein target, the ligand, and the resulting complex, without the need for chemical labeling. drugbank.com
In the context of Fonazine mesylate research, native MS could be employed to directly observe its binding to known targets such as serotonin (B10506) and histamine (B1213489) receptors. wikipedia.orgresearchgate.net The methodology involves comparing the mass spectrum of the target protein alone with spectra taken after incubation with Fonazine mesylate. drugbank.com The appearance of a new species with a mass corresponding to the protein-ligand complex provides direct evidence of binding. This approach can determine binding stoichiometry, specificity, and relative affinity. drugbank.com Furthermore, competitive binding experiments can be designed where Fonazine mesylate competes with a known ligand for the same binding site, allowing for the elucidation of its binding mechanism and relative affinity compared to other molecules. googleapis.comdrugbank.com The high sensitivity of native MS makes it capable of detecting even weak interactions, which is crucial for the initial stages of drug screening and characterization. googleapis.com
Spectroscopic Methods for Structural Elucidation in Research Samples
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive structural elucidation of organic molecules like Fonazine mesylate. googleapis.comgoogle.com It provides detailed information about the chemical structure, connectivity, and conformation of a molecule in solution by probing the magnetic properties of atomic nuclei. google.com For Fonazine mesylate, both proton (¹H) and carbon-13 (¹³C) NMR would be indispensable in verifying its identity and purity in research samples. google.comgoogleapis.com
The ¹H NMR spectrum would confirm the presence and arrangement of all protons in the molecule. This includes signals corresponding to the aromatic protons on the phenothiazine rings, the aliphatic protons of the dimethylaminopropyl side chain, and the distinct signals from the N-dimethyl groups. physionet.orggoogle.com The mesylate (methanesulfonate) counter-ion would be identified by a characteristic singlet peak for its methyl protons. physionet.org
The ¹³C NMR spectrum provides complementary information by identifying each unique carbon atom in the structure, from the phenothiazine core to the aliphatic side chain and the sulfonamide and mesylate groups. google.comjustia.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), could further establish the connectivity between different parts of the molecule, confirming the precise attachment of the side chain and the sulfonamide group to the phenothiazine skeleton. google.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and accessible analytical method used to identify functional groups present in a molecule. google.com The technique works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations (stretching and bending) of their chemical bonds. google.com This produces a unique spectral "fingerprint" for a given compound. google.com
For the structural analysis of Fonazine mesylate, an IR spectrum would provide confirmatory evidence for its key functional groups. core.ac.ukgoogleapis.com Expected characteristic absorption bands would include:
S=O stretching: Strong absorption bands characteristic of the sulfone group (O=S=O) in the sulfonamide moiety.
C-S stretching: Bands related to the sulfide (B99878) linkage within the central thiazine (B8601807) ring.
C-N stretching: Absorptions corresponding to the tertiary amine groups in the side chain and the phenothiazine ring.
Aromatic C=C stretching: Multiple bands indicating the presence of the benzene (B151609) rings of the phenothiazine core.
Aromatic C-H stretching: Signals confirming the aromatic nature of the structure.
Aliphatic C-H stretching: Bands from the propyl and methyl groups in the side chain.
The region between 1430 cm⁻¹ and 910 cm⁻¹ is known as the "fingerprint region," where even minor structural differences between similar molecules can be detected, making it useful for confirming the identity of a research sample against a reference standard. google.com
Biophysical Techniques for Molecular Interaction Analysis
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique used to quantitatively measure molecular interactions. google.comdokumen.pub It has become a standard tool in drug discovery for characterizing the binding of small molecules like Fonazine mesylate to their protein targets. In a typical SPR experiment, a target protein (e.g., a histamine or serotonin receptor) is immobilized on a sensor chip. dokumen.pub A solution containing Fonazine mesylate (the analyte) is then flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This response is directly proportional to the mass accumulating on the surface. dokumen.pub
The data, presented in a sensorgram, allows for the precise determination of several key parameters:
Association rate constant (kₐ): The rate at which Fonazine mesylate binds to its target.
Dissociation rate constant (kₑ): The rate at which the Fonazine mesylate-target complex breaks apart.
Equilibrium dissociation constant (Kₑ): A measure of binding affinity, calculated from the ratio of kₑ to kₐ.
This technique is invaluable for quantifying how strongly and how quickly Fonazine mesylate interacts with its biological targets, providing crucial data for understanding its mechanism of action.
Microcalorimetry (ITC, DSC)
Microcalorimetry techniques, specifically Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), are powerful methods for studying the thermodynamics of molecular interactions and the stability of macromolecules.
Isothermal Titration Calorimetry (ITC) directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. In a typical experiment to study Fonazine mesylate, a solution of the compound would be titrated into a sample cell containing the target protein. Each injection produces a small heat pulse that is measured by the calorimeter. Analysis of this data provides a complete thermodynamic profile of the interaction in a single experiment, including:
Binding Affinity (Kₐ)
Binding Stoichiometry (n)
Enthalpy Change (ΔH)
Entropy Change (ΔS)
This information reveals not just the strength of the binding but also the forces (e.g., hydrogen bonding, hydrophobic interactions) that drive the interaction between Fonazine mesylate and its target. googleapis.com
Differential Scanning Calorimetry (DSC) is used to measure the thermal stability of a protein by monitoring its heat capacity as a function of temperature. In the context of Fonazine mesylate research, DSC could be used to determine if the binding of the drug affects the stability of its target protein. By comparing the thermal unfolding profile of the protein in the presence and absence of Fonazine mesylate, researchers can assess whether the drug binding stabilizes or destabilizes the protein's structure, offering further insight into the functional consequences of the interaction. drugbank.com
X-ray Crystallography for Ligand-Target Complexes
X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules at an atomic level. In pharmaceutical research, it is invaluable for understanding how a ligand, such as Fonazine mesylate, interacts with its biological targets. wikipedia.org By crystallizing a ligand in complex with its target protein, researchers can visualize the precise binding orientation, the intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and van der Waals forces), and any conformational changes that occur in the protein upon binding. wikipedia.orgnih.gov
Fonazine mesylate is known to be an antagonist of serotonin (5-HT) and histamine H1 receptors. wikipedia.orgnih.govgenome.jp While specific X-ray crystallography studies detailing the binding of Fonazine mesylate to these receptors are not publicly available, research on related compounds and the receptors themselves provides significant insights. For instance, X-ray crystallography has been instrumental in revealing the structure of mammalian serotonin receptors, providing a detailed anatomical view of the serotonin binding site. esrf.frbbrfoundation.org These structures serve as a foundational framework for understanding how antagonists like Fonazine mesylate might bind. bbrfoundation.org
Similarly, studies on other phenothiazine derivatives have utilized crystallographic data to propose binding models. For example, based on X-ray crystallography, it was proposed that the chlorine-substituted ring of chlorpromazine (B137089), a related phenothiazine, could be superimposed on the aromatic ring of dopamine (B1211576), suggesting a precise fit at the receptor site. slideshare.net The crystal structure of the human histamine H1 receptor has also been solved in complex with the antagonist doxepin, revealing key interactions within the binding pocket that are likely relevant for other H1 antagonists, including phenothiazines. scispace.com This structural information is critical for the rational design of new drugs with improved potency and selectivity. wikipedia.org
The general process involves:
Crystallization : Growing high-quality crystals of the ligand-target complex.
Data Collection : Exposing the crystal to a beam of X-rays and recording the resulting diffraction pattern.
Structure Solution and Refinement : Using the diffraction data to calculate an electron density map and build an atomic model of the complex. wikipedia.org
This detailed structural knowledge helps to explain the compound's mechanism of action and can guide the synthesis of new derivatives with enhanced therapeutic properties. researchgate.net
Analytical Ultracentrifugation
Analytical ultracentrifugation (AUC) is a hydrodynamic technique used to characterize the size, shape, and interaction of macromolecules in solution. nih.govceitec.cz It is particularly useful in pharmaceutical research for studying drug-protein interactions, determining the stoichiometry of complexes, and assessing sample homogeneity and aggregation. nih.govceitec.cz The technique works by subjecting a sample to strong centrifugal forces and monitoring the sedimentation of the molecules over time using optical detection systems (absorbance or interference optics). ceitec.cz
There are two primary types of AUC experiments:
Sedimentation Velocity : A high-speed experiment that provides information about the size and shape distribution of particles in a sample. It can be used to detect the formation of a complex between a drug and its target protein by observing the sedimentation of a new, larger species.
Sedimentation Equilibrium : A lower-speed experiment where sedimentation and diffusion forces reach equilibrium. This allows for the precise determination of molecular weights and the binding affinity (dissociation constant, Kd) of interacting systems.
While specific research employing AUC for Fonazine mesylate is not readily found in published literature, the method is highly applicable. For instance, AUC could be used to quantify the binding of Fonazine mesylate to plasma proteins like albumin, which is crucial for understanding its pharmacokinetics. A study on another mesylate-containing drug, the tyrosine kinase inhibitor AG 1478-mesylate, successfully used AUC to characterize its interaction with serum albumin, determining a binding affinity (Kd) of 120 μM. scientific.net Research on other phenothiazine derivatives has also employed ultracentrifugation techniques to study their interactions with biological targets like RNA. researchgate.netsissa.it
Given its capabilities, AUC is a valuable, albeit underutilized, tool in Fonazine mesylate research for characterizing its interactions in a native solution state without the need for labeling or surface immobilization. nih.gov
Electrochemical and Titrimetric Methods in Research Analysis
Electrochemical and titrimetric methods are fundamental analytical techniques for the quantitative analysis and quality control of pharmaceutical compounds, including phenothiazine derivatives like Fonazine mesylate.
Electrochemical Methods
Electrochemical analysis techniques, particularly voltammetry, are used to study the redox behavior of electroactive compounds. nih.gov Phenothiazines are known to be electrochemically active due to the electron-rich sulfur and nitrogen atoms in their heterocyclic ring system, which can be readily oxidized. scientific.netnih.gov
Cyclic voltammetry (CV) is a widely used technique where the potential applied to an electrode is scanned linearly in a cyclic manner, and the resulting current is measured. thermofisher.com Studies on various phenothiazine drugs have shown that they undergo oxidation, typically involving the loss of one or two electrons to form a cation radical and then a dication. scite.airsc.org This electrochemical behavior can be harnessed for analytical purposes. For example, the peak current in a voltammogram is often proportional to the concentration of the analyte, allowing for its quantification. scientific.net The specific oxidation potential can also serve as a qualitative identifier for the compound. The electrochemical behavior of phenothiazines can be influenced by factors such as the pH of the solution and the presence of other substances, which can be studied to understand interaction mechanisms. scientific.netrsc.org
Titrimetric Methods
Titrimetry remains a robust and widely used method in pharmaceutical analysis for its high precision and accuracy in determining the purity of compounds. pharmacy180.com For basic compounds like Fonazine mesylate, non-aqueous acid-base titrations are often employed.
A common method for the assay of phenothiazine salts involves potentiometric titration in a non-aqueous solvent. pharmacy180.comfishersci.be The procedure typically involves:
Dissolving the sample (e.g., Fonazine mesylate) in a suitable non-aqueous solvent, such as glacial acetic acid. pharmacy180.comfishersci.be Acetic anhydride (B1165640) is sometimes added to remove any traces of water and enhance the acidity of the medium. rsc.org
Titrating the solution with a standardized solution of a strong acid, most commonly perchloric acid (HClO4), also prepared in a non-aqueous solvent. rsc.orgpharmacy180.com
Monitoring the titration progress and determining the endpoint potentiometrically using a suitable electrode system (e.g., a glass electrode and a reference electrode). nih.govchem-soc.si
The reaction involves the protonation of the basic nitrogen atoms in the Fonazine molecule by the strong acid titrant. This method is advantageous because it allows for the titration of weakly basic substances that cannot be effectively titrated in aqueous solutions. rsc.org Other titrimetric methods for phenothiazines include redox titrations, where the phenothiazine is oxidized by a titrant like potassium dichromate, and the excess is back-titrated. pharm.or.jp These methods are valuable for the quality control of both the bulk drug substance and its final dosage forms. chem-soc.si
Interactive Data Table: Titration Parameters for Phenothiazine Analysis Click on the headers to sort the data.
| Method Type | Titrant | Solvent/Medium | Endpoint Detection | Application | Reference |
| Non-Aqueous Acid-Base | Perchloric Acid (0.1 M) | Anhydrous Acetic Acid | Potentiometric | Assay of prochlorperazine | pharmacy180.com |
| Non-Aqueous Acid-Base | Perchloric Acid | Glacial Acetic Acid / Acetic Anhydride | Potentiometric | Assay of imatinib (B729) mesylate | rsc.org |
| Redox Titration | Bromine in Chloroform | Chloroform | Potentiometric | Determination of various phenothiazines in pharmaceuticals | nih.gov |
| Redox Titration | Potassium Dichromate | Sulfuric Acid | Visual (Indicator) | Determination of various phenothiazines in pharmaceuticals | pharm.or.jp |
| Redox Titration | DDQ in Chloroform | Chloroform / p-toluenesulfonic acid | Potentiometric / Spectrophotometric | Determination of phenothiazines in pharmaceuticals | chem-soc.si |
Drug Discovery Paradigms and Future Research Avenues for Fonazine Mesylate
Application of High-Throughput Screening (HTS) in Phenothiazine (B1677639) Discovery
High-Throughput Screening (HTS) represents a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical, genetic, or pharmacological substances. wikipedia.org This methodology utilizes robotics, automated liquid handling, and sensitive detectors to efficiently identify compounds that modulate a specific biological pathway. wikipedia.org In the context of phenothiazine discovery, HTS has been instrumental in identifying novel activities for this class of compounds.
The process involves preparing assay plates, typically microtiter plates with 96 to 6144 wells, where each well contains a specific compound from a vast library. wikipedia.org Automated systems then conduct the biological assay, and the results are analyzed to identify "hits"—compounds that exhibit the desired activity. wikipedia.orgevotec.com Quality control is crucial and involves careful plate design, the use of effective positive and negative controls, and robust analytical methods to validate the results. wikipedia.org
Notable applications of HTS in phenothiazine research include:
Inhibitors of Tau Fibrillization: HTS was employed to screen large compound libraries for agents that could inhibit the heparin-induced fibrillization of tau protein, a process implicated in neurodegenerative diseases. This screening identified phenothiazines as a structural class of compounds capable of inhibiting this process. nih.gov
Identification of Insulin (B600854) Secretagogues: In the search for new diabetes therapies, HTS was used to screen for compounds that stimulate insulin secretion. These screens successfully identified members of the phenothiazine class as potential candidates. researchgate.net
These examples underscore the power of HTS to uncover previously unknown biological activities of established chemical scaffolds like the phenothiazines, providing critical starting points for further drug development. nih.govresearchgate.net The data generated from HTS can also serve as a foundation for building artificial intelligence and machine learning models to guide future discovery efforts. evotec.com
Integration of Artificial Intelligence (AI) and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmacological research by analyzing vast and complex datasets to accelerate drug discovery. mdpi.comnih.gov These technologies are applied across the drug design pipeline, from identifying novel drug targets to predicting compound activity and designing new molecules from scratch. frontiersin.orgresearchgate.netaccscience.com
Virtual Screening and Activity Scoring: AI models can screen billions of virtual molecules to predict their potential efficacy and identify promising candidates, significantly reducing the time and cost of traditional screening. arxiv.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR): ML is used to build QSAR models that correlate a compound's chemical structure with its biological activity. For instance, artificial neural networks have been used in QSAR modeling to identify selective antagonists for the dopamine (B1211576) D4 receptor, a target relevant to the action of many phenothiazines. researchgate.netnih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties. frontiersin.orgaccscience.com
Drug Repurposing: AI can identify new uses for existing drugs by analyzing their predicted interactions with a wide range of biological targets. mdpi.com
Multi-Target Drug Discovery Strategies
The traditional "one target, one molecule" approach to drug discovery has faced limitations, particularly for complex, multifactorial diseases like schizophrenia or cancer. mdpi.comfrontiersin.org This has led to the rise of multi-target drug discovery, which aims to design single chemical entities that can modulate multiple biological targets simultaneously. nih.govscielo.br This polypharmacological approach can offer enhanced therapeutic efficacy and a better safety profile compared to single-target agents or combination therapies. mdpi.comnih.gov
Several strategies are employed in the design of multi-target drugs:
Pharmacophore Integration: This involves creating hybrid molecules that combine the structural features (pharmacophores) of drugs known to act on different targets. nih.gov The phenothiazine system is considered an excellent scaffold for developing such hybrids due to its inherent diverse biological activities. mdpi.com
Fragment-Based Linking: This approach identifies small molecular fragments that bind to different targets and then links them together to create a single, multi-target compound. frontiersin.org
Computational and Screening Approaches: Computer-aided drug design (CADD) and screening strategies are used to identify compounds that have affinity for multiple desired targets. nih.govscielo.br
Phenothiazines are often multi-target agents. Atypical antipsychotics, for example, frequently target a range of aminergic G protein-coupled receptors (GPCRs). nih.gov Fonazine mesylate exemplifies this principle, as it acts as an antagonist at both histamine (B1213489) H1 and serotonin (B10506) receptors. nih.govgenome.jp This dual activity is central to its use as an antimigraine agent and makes it a valuable case study in multi-target drug design. genome.jp
Repurposing and Novel Research Applications of Fonazine Mesylate
Drug repurposing, the process of identifying new therapeutic uses for existing approved drugs, offers a faster, more cost-effective, and less risky alternative to traditional drug development. ataxia.orgbostongene.com By leveraging existing safety and pharmacokinetic data, the timeline for approval can be significantly shortened. ataxia.orgbostongene.com The process begins by finding evidence that a drug has useful effects on new targets or pathways, followed by preclinical and clinical testing for the new indication. ataxia.org
Fonazine mesylate, while established for migraine treatment, has been identified in research contexts that suggest potential for novel applications. nih.gov
Spasticity Research: Research chemical suppliers note that Dimethothiazine mesylate (an alternative name for Fonazine mesylate) can be used for research into spasticity, indicating its potential to modulate motor control pathways. medchemexpress.com
Neurobehavioral Disorders: A patent for treatments of neurobehavioral disorders associated with the trimonoamine modulating system (TMMS) lists Fonazine Mesylate as a serotonin inhibitor, suggesting its potential exploration for a range of conditions beyond its current use. epo.org
Oncology Research: AI-driven target prediction models have identified a potential interaction between Fonazine and the ABL1 kinase. kaist.ac.kr As ABL1 is a validated target in certain cancers, this finding could provide a rationale for investigating Fonazine as a repurposed anticancer agent.
These examples highlight how existing drugs like Fonazine mesylate can be explored for new therapeutic roles through a combination of literature analysis, patent screening, and modern computational prediction methods.
Role of Fonazine Mesylate in Advancing General Pharmacological Understanding
Fonazine mesylate, as a distinct member of the phenothiazine class, serves as a valuable tool for advancing general pharmacological knowledge. ontosight.ai The study of phenothiazines has been foundational to the development of modern neuropsychopharmacology. wikipedia.orgmims.com
Fonazine mesylate contributes to this understanding in several key ways:
Dissecting Multi-Target Pathways: With known antagonistic activity at both histamine H1 and serotonin receptors, Fonazine allows researchers to probe the complex interplay between the histaminergic and serotonergic systems. nih.govgenome.jp Its efficacy in migraine provides a clinical correlation to the biological roles of these pathways in headache pathophysiology.
Structure-Activity Relationship (SAR) Studies: The chemical structure of Fonazine is unique among phenothiazines due to the presence of a sulfonamide group at the 2-position of the phenothiazine ring. ontosight.ai By comparing the pharmacological profile of Fonazine to other phenothiazines like Chlorpromazine (B137089) or Promethazine (B1679618), researchers can delineate how specific structural modifications influence receptor affinity, selectivity, and functional activity. This helps in building more refined SAR models for this important class of compounds.
Investigating Motor Control Mechanisms: Research indicating that Fonazine mesylate can reduce the effects of fusimotor activity on muscle spindles in animal models provides insights into the role of serotonin and histamine in modulating spinal cord and brainstem motor control circuits. medchemexpress.com
By serving as a multi-target pharmacological probe and a unique structural analog, Fonazine mesylate helps researchers to refine their understanding of complex neurotransmitter systems and the principles of medicinal chemistry that govern drug action.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing Fonazine mesylate to ensure reproducibility?
- Methodological Answer : Synthesis of mesylate derivatives requires precise control of reaction conditions (e.g., temperature, solvent selection) to avoid unintended cyclization or degradation. For example, mesylate precursors in radiosynthesis may cyclize via nucleophilic attack by heteroatoms (e.g., pyridine nitrogen), leading to undesired products . Characterization should include mass spectrometry, NMR, and elemental analysis to confirm identity and purity. For novel compounds, provide full spectral data; for known derivatives, cite established protocols .
Q. How can UV spectrophotometry be validated for quantifying Fonazine mesylate in experimental settings?
- Methodological Answer : Validate linearity, precision, accuracy, and robustness at optimal wavelengths (e.g., 272–343 nm for gemifloxacin mesylate). Use experimental design principles (e.g., factorial design) to assess method robustness against variables like pH, solvent, and temperature . Compare results with HPLC or microbiological assays to resolve discrepancies .
Q. What stability challenges are associated with Fonazine mesylate under varying environmental conditions?
- Methodological Answer : Mesylate salts often exhibit poor photostability compared to free bases. For example, osimertinib mesylate degrades under light exposure, necessitating light-protected storage . Conduct accelerated stability studies (e.g., ICH guidelines) under controlled humidity, temperature, and light to identify degradation pathways and optimize formulation .
Advanced Research Questions
Q. How should researchers design dose-escalation studies for Fonazine mesylate in preclinical models to assess efficacy and toxicity?
- Methodological Answer : Use a phased approach, as seen in eribulin mesylate trials:
- Phase 1 : Determine maximum tolerated dose (MTD) in animal models (e.g., Sprague-Dawley rats) via incremental dosing (e.g., 25–1000 mg/day) while monitoring hematologic/cytogenetic responses .
- Phase 2 : Evaluate antitumor activity in disease-specific models (e.g., HER2+ breast cancer) with endpoints like protein expression (e.g., CYP11A1, StAR) and tumor shrinkage criteria per RECIST guidelines .
Q. How can contradictory data on Fonazine mesylate’s mechanism of action be resolved across studies?
- Methodological Answer :
- In vitro/in vivo correlation : Reconcile cell-based findings (e.g., deferoxamine mesylate’s dose-dependent cytotoxicity in RPE cells ) with animal model results using pharmacokinetic/pharmacodynamic (PK/PD) modeling.
- Biochemical assays : Use competitive binding studies (e.g., kinase inhibition assays) or NMR to probe interactions, as done for sulfonate anion-thiourea complexes in enantioselective catalysis .
- Meta-analysis : Apply statistical tools (e.g., mixed-effects models) to harmonize data from heterogeneous studies .
Q. What strategies optimize the formulation of Fonazine mesylate for enhanced bioavailability and targeted delivery?
- Methodological Answer :
- Controlled-release systems : Use matrix tablets with polymers (e.g., HPMC) to modulate drug release, validated via dissolution testing in 0.1N HCl .
- Nanocarriers : Develop liposomal or albumin-bound formulations to improve solubility and tumor targeting, as explored for imatinib mesylate .
Q. How do researchers validate the specificity of Fonazine mesylate in kinase inhibition assays?
- Methodological Answer :
- Alkylation-based profiling : Use tools like p-nitrobenzyl mesylate to alkylate kinase substrates and confirm target engagement via mass spectrometry .
- Ruggedness testing : Assess inter-analyst variability (e.g., Rf values in TLC) and cross-validate with orthogonal methods (e.g., HPLC-UV) .
Data Analysis and Reporting
Q. What statistical frameworks are recommended for analyzing Fonazine mesylate’s therapeutic efficacy in heterogeneous patient cohorts?
- Methodological Answer :
- Subgroup analysis : Stratify patients by biomarkers (e.g., T790M mutations in EGFR-TKI studies) to identify responders .
- Time-to-event endpoints : Use Kaplan-Meier survival curves and Cox proportional hazards models, as applied in imatinib mesylate trials .
Q. How should researchers address batch-to-batch variability in Fonazine mesylate synthesis for regulatory compliance?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
